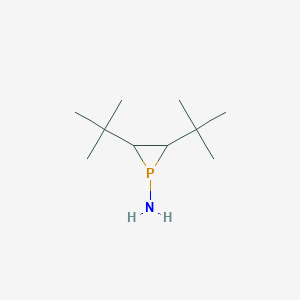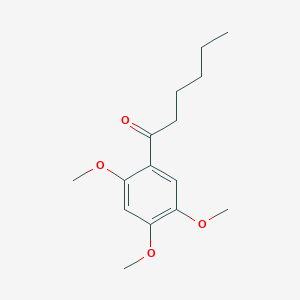![molecular formula C12H16BrNO2S B14372622 1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene CAS No. 89987-95-1](/img/structure/B14372622.png)
1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group and a bromohexylsulfanyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a hexyl bromide reacts with a thiol derivative of nitrobenzene under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromohexyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, toluene.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed:
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1-[(6-Aminohexyl)sulfanyl]-4-nitrobenzene.
Oxidation: 1-[(6-Bromohexyl)sulfinyl]-4-nitrobenzene or 1-[(6-Bromohexyl)sulfonyl]-4-nitrobenzene.
Aplicaciones Científicas De Investigación
1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various chemical reactions and studies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It may act as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the bromohexylsulfanyl chain can undergo nucleophilic substitution. These reactions can lead to the formation of various products with different biological activities. The molecular targets and pathways involved would vary based on the specific application and the derivatives formed from the compound.
Comparación Con Compuestos Similares
- 1-[(6-Bromohexyl)oxy]-4-nitrobenzene
- 1-[(6-Bromohexyl)amino]-4-nitrobenzene
- 1-[(6-Bromohexyl)thio]-4-nitrobenzene
Comparison: 1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity compared to its oxygen, amino, or thio analogs. The sulfanyl group can undergo oxidation to form sulfoxides and sulfones, which are not possible with the other analogs. This unique reactivity makes it valuable for specific synthetic applications and potential biological activities.
Propiedades
Número CAS |
89987-95-1 |
|---|---|
Fórmula molecular |
C12H16BrNO2S |
Peso molecular |
318.23 g/mol |
Nombre IUPAC |
1-(6-bromohexylsulfanyl)-4-nitrobenzene |
InChI |
InChI=1S/C12H16BrNO2S/c13-9-3-1-2-4-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,1-4,9-10H2 |
Clave InChI |
FKQYZCMBLDWDAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])SCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


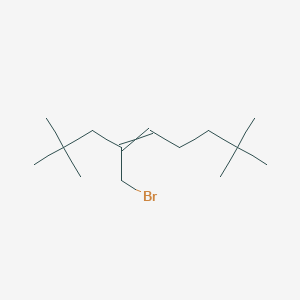
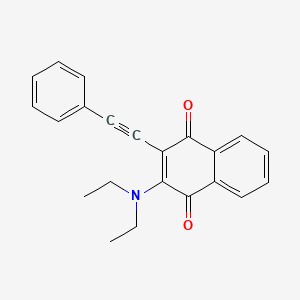
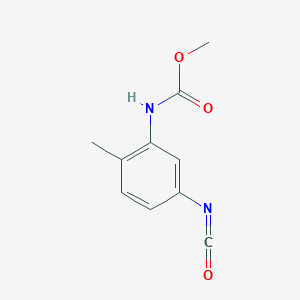
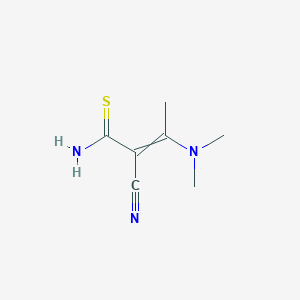
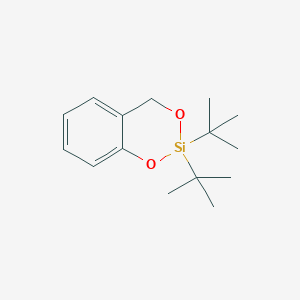

![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}-N-hydroxyacetamide](/img/structure/B14372584.png)
![(E)-3-[C-(furan-2-yl)-N-phenylcarbonimidoyl]-4-hydroxy-1,4-diphenylbut-3-ene-1,2-dione](/img/structure/B14372586.png)
![N-[(3-Bromo-4-methoxyphenyl)methyl]hydrazinecarbothioamide](/img/structure/B14372591.png)

![[(2-Chlorophenyl)methyl]sulfamic acid](/img/structure/B14372607.png)
![3-[Bis(dimethylamino)methyl]-5,6-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14372614.png)
